methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate
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Overview
Description
Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate is a synthetic organic compound with the molecular formula C18H20N2O4. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of the Intermediate: The synthesis begins with the preparation of 4-aminophenol, which is then reacted with propyl isocyanate to form 4-[(propylcarbamoyl)amino]phenol.
Esterification: The intermediate 4-[(propylcarbamoyl)amino]phenol is then reacted with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate (K2CO3) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{4-[(ethylcarbamoyl)amino]phenoxy}benzoate
- Methyl 2-{4-[(butylcarbamoyl)amino]phenoxy}benzoate
- Methyl 2-{4-[(methylcarbamoyl)amino]phenoxy}benzoate
Uniqueness
Methyl 2-{4-[(propylcarbamoyl)amino]phenoxy}benzoate is unique due to its specific propylcarbamoyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in certain research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 2-[4-(propylcarbamoylamino)phenoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-12-19-18(22)20-13-8-10-14(11-9-13)24-16-7-5-4-6-15(16)17(21)23-2/h4-11H,3,12H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDUVOGSWIZYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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